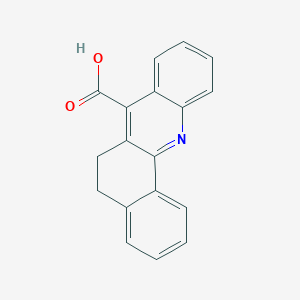

Tetrophan

Description

The exact mass of the compound Tetrophan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-8H,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNOQAWEROHNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232115 | |

| Record name | Tetrophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-93-2 | |

| Record name | Tetrophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDROBENZO(C)ACRIDINE-7-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETROPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U947K73Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tryptophan Metabolism: A Nexus of the Gut-Brain Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The intricate communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is fundamental to homeostasis and implicated in a growing number of physiological and pathological processes.[1] At the heart of this bidirectional signaling lies the metabolism of the essential amino acid, tryptophan.[2] Once solely recognized for its role as a protein building block and the precursor to the neurotransmitter serotonin, tryptophan is now understood to be a critical substrate for a complex web of metabolic pathways profoundly influenced by the gut microbiota.[1][3] The resulting metabolites, including serotonin, kynurenine and its derivatives, and indole compounds, are potent signaling molecules that modulate host immunity, neuroendocrine responses, and ultimately, brain function and behavior.[4][5] This guide provides a comprehensive technical overview of the major tryptophan metabolic pathways within the gut-brain axis, details established and innovative experimental methodologies to investigate these pathways, and explores the therapeutic potential of targeting this intricate system for neurological and psychiatric disorders.

The Central Role of Tryptophan in Gut-Brain Communication

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.[6] Its journey through the body is a critical determinant of physiological and neurological health. After ingestion, tryptophan is absorbed in the small intestine and enters circulation, where it is largely bound to albumin. A small fraction remains as free tryptophan, which is the form available to cross the blood-brain barrier and be utilized by various tissues.[7] The gut microbiota emerges as a pivotal regulator of tryptophan availability and its subsequent metabolic fate.[4]

There are three primary metabolic pathways for tryptophan, each yielding a distinct class of bioactive molecules with profound effects on the gut-brain axis:

-

The Serotonin Pathway: Primarily occurring in enterochromaffin cells of the gut and serotonergic neurons in the brain, this pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][7]

-

The Kynurenine Pathway: This is the major route of tryptophan degradation, accounting for over 95% of its metabolism.[8][9] It generates a cascade of neuroactive compounds, including kynurenine, kynurenic acid, and quinolinic acid.[10][11]

-

The Indole Pathway: Exclusively mediated by the gut microbiota, this pathway converts tryptophan into indole and a variety of indole derivatives.[1][12]

The balance between these pathways is dynamically regulated by a combination of host factors, such as immune status and stress, and the composition and metabolic activity of the gut microbiome.[4][13] Dysregulation of this delicate equilibrium has been implicated in the pathophysiology of numerous neurological and psychiatric conditions, including depression, anxiety, neurodegenerative diseases, and autism spectrum disorders.[2][11][14]

Major Tryptophan Metabolic Pathways and their Neurological Implications

The Serotonin Pathway: Beyond a Central Neurotransmitter

While central serotonin synthesis is crucial for mood, cognition, and sleep regulation, it's now established that approximately 90-95% of the body's serotonin is produced in the gut, primarily by enterochromaffin cells.[5][7][15] Gut-derived serotonin plays a vital role in regulating gastrointestinal motility, secretion, and inflammation.[16] The gut microbiota significantly influences this peripheral serotonin production.[17] Certain bacterial species can stimulate enterochromaffin cells to produce serotonin, while others can even synthesize serotonin themselves.[18][19]

Although peripheral serotonin does not directly cross the blood-brain barrier, it can influence brain function indirectly through several mechanisms:

-

Vagal Nerve Stimulation: Serotonin can activate vagal afferent nerve fibers in the gut, which transmit signals directly to the brain.

-

Immune Modulation: Gut serotonin can influence immune cells, which in turn produce cytokines that can cross the blood-brain barrier and impact neuroinflammation.

-

Precursor Availability: The metabolism of tryptophan into serotonin in the gut reduces the amount of tryptophan available to cross the blood-brain barrier for central serotonin and kynurenine synthesis.[20]

Causality in Experimental Choices: To dissect the influence of gut-derived serotonin on the brain, researchers often employ germ-free (GF) animal models. Studies have shown that GF mice have altered serotonin levels in both the gut and the brain, which can be normalized by colonizing them with specific gut microbes.[7] This highlights the causal role of the microbiota in regulating host serotonin homeostasis.

Caption: The Serotonin Pathway in the Gut and Brain.

The Kynurenine Pathway: A Double-Edged Sword

The kynurenine pathway is the primary route of tryptophan degradation and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[21] This pathway produces a variety of neuroactive metabolites with both neuroprotective and neurotoxic properties.[10][22]

-

Kynurenic Acid (KYNA): Synthesized by kynurenine aminotransferases (KATs), KYNA is an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors.[11] It generally exerts neuroprotective effects by reducing excitotoxicity.

-

Quinolinic Acid (QUIN): Produced further down the pathway, QUIN is an NMDA receptor agonist and a potent neurotoxin.[10] Elevated levels of QUIN are associated with neuroinflammation and neuronal cell death.[10][23]

-

3-Hydroxykynurenine (3-HK): This intermediate can generate reactive oxygen species, contributing to oxidative stress and neurodegeneration.[22]

The balance between the neuroprotective KYNA and the neurotoxic QUIN is critically important for neuronal health.[11] The gut microbiota can influence the kynurenine pathway by modulating the expression of IDO and TDO and by competing for available tryptophan.[13] For example, inflammatory signals from the gut can upregulate IDO, shifting tryptophan metabolism towards the kynurenine pathway.[23]

Self-Validating Protocol Insight: When investigating the kynurenine pathway, it is crucial to measure the ratio of kynurenine to tryptophan (Kyn/Trp) as an index of IDO/TDO activity.[13] Additionally, assessing the KYNA/QUIN ratio provides insights into the neuroprotective versus neurotoxic balance of the pathway.

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

The Indole Pathway: Microbial Messengers to the Brain

The indole pathway is unique in that it is exclusively driven by the metabolic activity of the gut microbiota.[1] Certain bacterial species, such as Escherichia coli, possess the enzyme tryptophanase, which converts tryptophan into indole.[12][24] Indole and its derivatives, including indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA), act as important signaling molecules in the gut-brain axis.[1][8]

These microbial metabolites can:

-

Modulate the Aryl Hydrocarbon Receptor (AhR): Indole derivatives are potent ligands for the AhR, a transcription factor that plays a crucial role in regulating immune responses at mucosal surfaces and in the central nervous system.[25][26][27] Activation of AhR by microbial metabolites can promote intestinal barrier integrity and modulate neuroinflammation.[26][28]

-

Influence Gut Barrier Function: IPA has been shown to enhance the integrity of the intestinal barrier, reducing the translocation of inflammatory molecules into the bloodstream.[1]

-

Directly Impact Neuronal Function: Some indole derivatives can cross the blood-brain barrier and directly affect neuronal activity.

Authoritative Grounding: The discovery of the AhR as a key receptor for microbial tryptophan metabolites has provided a mechanistic link between the gut microbiome and host physiology, including brain function.[27][29] This highlights the importance of considering microbial metabolism when investigating the effects of tryptophan on the brain.

Caption: The Microbial Indole Pathway of Tryptophan Metabolism.

Experimental Methodologies for Investigating Tryptophan Metabolism in the Gut-Brain Axis

A multi-pronged approach is necessary to comprehensively study the intricate interplay between tryptophan metabolism, the gut microbiota, and brain function.

Animal Models

-

Germ-Free (GF) and Gnotobiotic Mice: GF mice, which are raised in a sterile environment and lack any microorganisms, are invaluable for establishing the causal role of the gut microbiota.[7] Gnotobiotic mice, which are colonized with a known consortium of microbes, allow for the investigation of the effects of specific bacterial species or communities.[30][31]

-

Antibiotic-Treated Mice: Administration of antibiotics can deplete or alter the composition of the gut microbiota, providing a less extreme model than GF mice to study the impact of microbial dysbiosis.

-

Fecal Microbiota Transplantation (FMT): FMT involves transferring the gut microbiota from a donor to a recipient, allowing for the assessment of the functional consequences of a particular microbial community.[32]

Analytical Techniques

-

Metabolomics: Targeted and untargeted metabolomics approaches, primarily using liquid chromatography-mass spectrometry (LC-MS), are essential for quantifying tryptophan and its metabolites in various biological samples, including plasma, feces, and brain tissue.[6][9][33][34][35]

-

Microbiota Analysis: 16S rRNA gene sequencing and shotgun metagenomic sequencing are used to characterize the composition and functional potential of the gut microbiota.[36][37]

In Vitro and Ex Vivo Models

-

Gut-on-a-Chip Models: These microfluidic devices allow for the co-culture of intestinal epithelial cells with gut microbes, providing a controlled environment to study host-microbe interactions.[38][39]

-

Organoid Cultures: Intestinal and brain organoids are three-dimensional cell cultures that mimic the structure and function of their respective organs, offering a platform to investigate the direct effects of microbial metabolites on host cells.[30]

Experimental Protocol: Targeted Metabolomic Analysis of Tryptophan and its Metabolites in Mouse Plasma using LC-MS/MS

Objective: To quantify the levels of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in mouse plasma.

Materials:

-

Mouse plasma collected in EDTA tubes

-

Internal standards (e.g., ¹³C₁₁-Tryptophan, d₅-Kynurenine)

-

Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Water with 0.1% FA

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of internal standard mix.

-

Add 200 µL of ice-cold ACN with 0.1% FA to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for each analyte and internal standard.

-

-

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations.

-

Calculate the concentration of each metabolite in the plasma samples by normalizing to the corresponding internal standard and interpolating from the standard curve.

-

Self-Validation: The inclusion of stable isotope-labeled internal standards for each analyte is critical for correcting for variations in sample preparation and instrument response, ensuring the accuracy and reproducibility of the quantitative data.

Therapeutic Targeting of Tryptophan Metabolism

The growing understanding of the role of tryptophan metabolism in the gut-brain axis has opened up new avenues for therapeutic intervention in neurological and psychiatric disorders.

-

Probiotics and Prebiotics: Modulating the gut microbiota with specific probiotic strains or prebiotic fibers can alter tryptophan metabolism, for example, by promoting the production of beneficial indole derivatives or reducing the activity of the kynurenine pathway.[23]

-

Dietary Interventions: Diets rich in tryptophan or fiber can influence the availability of tryptophan and the composition of the gut microbiota, thereby impacting the production of neuroactive metabolites.[8][40]

-

Pharmacological Agents: Inhibitors of key enzymes in the kynurenine pathway, such as IDO inhibitors, are being investigated for their potential to reduce the production of neurotoxic metabolites.[23]

Future Directions and Conclusion

The study of tryptophan metabolism in the gut-brain axis is a rapidly evolving field with immense potential for advancing our understanding of neurological health and disease. Future research should focus on:

-

Elucidating the specific microbial species and enzymes involved in tryptophan metabolism.

-

Defining the precise mechanisms by which tryptophan metabolites signal to the brain.

-

Developing personalized therapeutic strategies that target the gut microbiota and tryptophan metabolism to improve brain health.

References

-

Tryptophan Metabolism and Gut-Brain Homeostasis. MDPI. [Link]

-

Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. PMC. [Link]

-

Tryptophan Metabolism by Gut Microbiome and Gut-Brain-Axis: An in silico Analysis. Frontiers. [Link]

-

Kynurenine pathway metabolism and the microbiota-gut-brain axis. PubMed. [Link]

-

The aryl hydrocarbon receptor and the gut-brain axis. PubMed. [Link]

-

Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer. PubMed Central. [Link]

-

Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis. MDPI. [Link]

-

From Microbial Switches to Metabolic Sensors: Rewiring the Gut–Brain Kynurenine Circuit. MDPI. [Link]

-

The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases. Frontiers. [Link]

-

Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity. MetwareBio. [Link]

-

Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling. PMC. [Link]

-

Neurotoxicity of tryptophan metabolites. Biochemical Society Transactions. [Link]

-

Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. MDPI. [Link]

-

Host-microbiota interactions: The aryl hydrocarbon receptor in the acute and chronic phases of cerebral ischemia. Frontiers. [Link]

-

Kynurenine pathway metabolism and the microbiota-gut-brain axis. Moodle@Units. [Link]

-

Influence of the Gut Microbiota on Tryptophan Metabolism and our Health. Inserm Presse. [Link]

-

Tryptophan metabolites and brain disorders. PubMed. [Link]

-

The Relationship Between the Serotonin Metabolism, Gut-Microbiota and the Gut-Brain Axis. ResearchGate. [Link]

-

Tryptophan Metabolism and Gut-Brain Homeostasis. ResearchGate. [Link]

-

Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease: Anthranilic Acid and Anthranilic Acid Derivatives. MDPI. [Link]

-

Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. PMC. [Link]

-

How Gut Microbiota Regulates Serotonin. Begin Rebirth. [Link]

-

Crosstalk Between Intestinal Serotonergic System and Pattern Recognition Receptors on the Microbiota–Gut–Brain Axis. Frontiers. [Link]

-

Gut-Brain Axis and Neuroinflammation: The Role of Gut Permeability and the Kynurenine Pathway in Neurological Disorders. PubMed. [Link]

-

Tryptophan Metabolism and Gut-Brain Homeostasis. PubMed. [Link]

-

The aryl hydrocarbon receptor (AhR) and its relation to the... ResearchGate. [Link]

-

Metabolic profiling reveals altered tryptophan metabolism in patients with kawasaki disease. Frontiers. [Link]

-

Targeted Metabolomics - Tryptophan Metabolism. MetwareBio. [Link]

-

Study shows how serotonin and a popular anti-depressant affect the gut's microbiota. UCLA Health. [Link]

-

Gut Microbiota-brain Axis Research. CD Genomics. [Link]

-

The Gut Microbiota, Kynurenine Pathway, and Immune System Interaction in the Development of Brain Cancer. Frontiers. [Link]

-

Recent advances in biofabricated gut models to understand the gut-brain axis in neurological diseases. Frontiers. [Link]

-

Serotonin, tryptophan metabolism and the brain-gut-microbiome axis. PubMed. [Link]

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing. [Link]

-

Modeling Gut Microbiome Effects In Alternative Animal Models – Finding The Happy Biota For A Long And Healthy Life. InVivo Biosystems. [Link]

-

Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis. PubMed. [Link]

-

Methodological recommendations for human microbiota-gut-brain axis research. PMC. [Link]

-

(PDF) Gut Microbiota-brain Axis. ResearchGate. [Link]

-

Advances in modelling the human microbiome–gut–brain axis in vitro. PubMed Central. [Link]

-

The Microbiota-Gut-Brain Axis. Physiological Reviews. [Link]

-

The Gut–Brain Axis and the Microbiome: Mechanisms and Clinical Implications. PMC. [Link]

-

Exploring the interplay between running exercises, microbial diversity, and tryptophan metabolism along the microbiota-gut-brain axis. PMC. [Link]

-

Studying the Microbiota-Gut-Brain Axis and Behaviour. Microbiome Insights. [Link]

-

Focus on the essentials: tryptophan metabolism and the microbiome-gut-brain axis. CORA. [Link]

-

Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. Sci-Hub. [Link]

Sources

- 1. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Metabolism and Gut-Brain Homeostasis [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kynurenine pathway metabolism and the microbiota-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 7. Tryptophan Metabolism and Gut-Brain Homeostasis [mdpi.com]

- 8. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies [aginganddisease.org]

- 12. Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity - MetwareBio [metwarebio.com]

- 13. Frontiers | The Gut Microbiota, Kynurenine Pathway, and Immune System Interaction in the Development of Brain Cancer [frontiersin.org]

- 14. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uclahealth.org [uclahealth.org]

- 16. researchgate.net [researchgate.net]

- 17. beginrebirth.com [beginrebirth.com]

- 18. Frontiers | Tryptophan Metabolism by Gut Microbiome and Gut-Brain-Axis: An in silico Analysis [frontiersin.org]

- 19. Frontiers | Crosstalk Between Intestinal Serotonergic System and Pattern Recognition Receptors on the Microbiota–Gut–Brain Axis [frontiersin.org]

- 20. Serotonin, tryptophan metabolism and the brain-gut-microbiome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Tryptophan metabolites and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gut-Brain Axis and Neuroinflammation: The Role of Gut Permeability and the Kynurenine Pathway in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis | MDPI [mdpi.com]

- 25. The aryl hydrocarbon receptor and the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases [frontiersin.org]

- 27. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Host-microbiota interactions: The aryl hydrocarbon receptor in the acute and chronic phases of cerebral ischemia [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. Advances in modelling the human microbiome–gut–brain axis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Studying the Microbiota-Gut-Brain Axis and Behaviour [blog.microbiomeinsights.com]

- 32. invivobiosystems.com [invivobiosystems.com]

- 33. Frontiers | Metabolic profiling reveals altered tryptophan metabolism in patients with kawasaki disease [frontiersin.org]

- 34. Tryptophan Targeted Metabolomics - MetwareBio [metwarebio.com]

- 35. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 36. Gut Microbiota-brain Axis Research - CD Genomics [cd-genomics.com]

- 37. researchgate.net [researchgate.net]

- 38. Frontiers | Recent advances in biofabricated gut models to understand the gut-brain axis in neurological diseases [frontiersin.org]

- 39. Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Exploring the interplay between running exercises, microbial diversity, and tryptophan metabolism along the microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

Tryptophan Metabolism: A Pivotal Biomarker Axis in Neurodegenerative Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The essential amino acid L-tryptophan (Trp), long recognized for its role in protein and neurotransmitter synthesis, is now emerging as a critical nexus in the pathophysiology of neurodegenerative diseases. Over 95% of Trp is catabolized through the kynurenine pathway (KP), a complex cascade that generates a spectrum of neuroactive metabolites.[1] An imbalance in this pathway, often triggered by neuroinflammation, can lead to a deficit of neuroprotective molecules and an overabundance of neurotoxic agents, directly contributing to the neuronal damage characteristic of Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative conditions. This guide provides a comprehensive technical overview of the tryptophan metabolic pathways, the evidence supporting their role as a biomarker axis in neurodegenerative disease, and detailed methodologies for their quantification, offering critical insights for researchers and drug development professionals.

The Biochemical Crossroads: Tryptophan's Metabolic Fates

Tryptophan's journey in the central nervous system (CNS) and periphery follows two primary routes: the serotonin pathway and the kynurenine pathway. While the serotonin pathway is crucial for mood regulation, the kynurenine pathway is the major catabolic route and a key player in the neuroinflammatory response.

The Kynurenine Pathway: A Double-Edged Sword

The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[2] TDO is primarily expressed in the liver and maintains basal KP activity, while IDO is an extrahepatic enzyme that is strongly upregulated by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ).[3][4] This inflammatory induction of IDO is a critical link between the immune system and neurodegeneration.

From kynurenine (Kyn), the pathway bifurcates into two main branches with opposing effects on neuronal health:

-

The Neuroprotective Arm: Primarily in astrocytes, kynurenine is converted to kynurenic acid (KYNA) by kynurenine aminotransferases (KATs). KYNA is an antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, thereby reducing excitotoxicity and offering neuroprotection.[5][6]

-

The Neurotoxic Arm: In microglia and macrophages, kynurenine is metabolized by kynurenine 3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK).[7] Subsequent enzymatic steps lead to the production of the potent excitotoxin quinolinic acid (QUIN).[8]

The Kynurenine Pathway in Neurodegenerative Diseases: A Mechanistic Overview

A growing body of evidence implicates dysregulation of the kynurenine pathway in the pathogenesis of several neurodegenerative diseases.

Alzheimer's Disease (AD)

In AD, there is a notable shift in tryptophan metabolism towards the kynurenine pathway.[5] This is characterized by:

-

Increased IDO activity: Pro-inflammatory cytokines associated with amyloid-beta (Aβ) plaques upregulate IDO, leading to increased kynurenine production.[9]

-

Altered Metabolite Levels: Studies have shown decreased tryptophan and increased kynurenine-to-tryptophan ratios in the peripheral blood of AD patients.[5] In the cerebrospinal fluid (CSF), kynurenic acid levels are often elevated, potentially as a compensatory neuroprotective mechanism, while quinolinic acid levels are also increased, contributing to neurotoxicity.[5][10]

-

Quinolinic Acid-Induced Neurotoxicity: QUIN is a potent NMDA receptor agonist, and its overproduction leads to excitotoxicity, oxidative stress, and ultimately neuronal apoptosis.[8][11] QUIN can also form a complex with iron, generating reactive oxygen species (ROS) and exacerbating oxidative damage.[8]

Parkinson's Disease (PD)

Similar to AD, neuroinflammation in PD drives a shift in the kynurenine pathway towards the production of neurotoxic metabolites. Key findings include:

-

Elevated 3-Hydroxykynurenine (3-HK): Patients with PD often exhibit significantly higher plasma levels of 3-HK, a known generator of free radicals.

-

Reduced Kynurenic Acid in CSF: A decrease in the neuroprotective metabolite KYNA in the CSF of PD patients has been reported.

-

Correlation with Symptom Severity: Higher CSF levels of quinolinic acid have been associated with more severe motor and non-motor symptoms in PD.[12][13]

Amyotrophic Lateral Sclerosis (ALS) and Huntington's Disease (HD)

Dysregulation of the kynurenine pathway is also implicated in ALS and HD. In ALS, neuroinflammation is a prominent feature, and studies have found altered levels of KP metabolites in the CSF and serum of patients.[4][14] In HD, the neurotoxic effects of quinolinic acid are particularly relevant, as it can selectively damage the medium spiny neurons that are most affected in this disease.[10]

Quantifying the Kynurenine Pathway: A Guide to Analytical Methodologies

Accurate and sensitive measurement of tryptophan and its metabolites is crucial for both basic research and clinical biomarker development. The two primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the simultaneous quantification of multiple tryptophan metabolites due to its high sensitivity, specificity, and multiplexing capabilities.

3.1.1. Experimental Protocol: LC-MS/MS Analysis of Tryptophan Metabolites in CSF

This protocol provides a general framework. Specific parameters should be optimized for the instrument and analytes of interest.

1. Sample Preparation:

- Thaw CSF samples on ice.

- To 50 µL of CSF, add 10 µL of an internal standard mix (containing stable isotope-labeled analogs of the target analytes).

- Precipitate proteins by adding 150 µL of ice-cold methanol.

- Vortex for 1 minute and incubate at -20°C for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. Chromatographic Separation:

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in methanol.

- Gradient: A linear gradient from 5% to 95% B over 10 minutes is a typical starting point.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Sample_Prep [label="Sample Preparation\n(Protein Precipitation)"];

LC_Separation [label="Liquid Chromatography\n(C18 Column)"];

MS_Ionization [label="Mass Spectrometry\n(ESI)"];

MS_Detection [label="Tandem Mass Spectrometry\n(MRM Detection)"];

Data_Analysis [label="Data Analysis\n(Quantification)"];

Sample_Prep -> LC_Separation;

LC_Separation -> MS_Ionization;

MS_Ionization -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying a single analyte, such as kynurenine. Competitive ELISA is the most common format for small molecule detection.

3.2.1. Experimental Protocol: Competitive ELISA for Kynurenine in Plasma

This protocol is a general guide. Always refer to the manufacturer's instructions for the specific kit being used.

1. Sample Preparation and Acylation:

- Collect blood in EDTA tubes and centrifuge to obtain plasma.

- In a separate acylation plate, add 250 µL of acylation buffer to each well.

- Add 25 µL of acylation reagent to each well.

- Add 20 µL of standards, controls, and plasma samples to the appropriate wells.

- Incubate for 90 minutes at 37°C.

2. ELISA Procedure:

- Add 20 µL of the acylated standards, controls, and samples to the wells of the kynurenine-coated microplate.

- Add 50 µL of the anti-kynurenine antibody to each well.

- Incubate overnight at 4°C.

- Wash the plate 3-5 times with wash buffer.

- Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

- Wash the plate 3-5 times.

- Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

- Add 100 µL of stop solution.

- Read the absorbance at 450 nm. The signal is inversely proportional to the kynurenine concentration.

Data Interpretation: Key Biomarker Ratios

While the absolute concentrations of individual metabolites are informative, calculating the ratios of products to substrates can provide a more dynamic picture of enzyme activity and pathway flux.

| Biomarker Ratio | Indication | Relevance in Neurodegeneration |

| Kynurenine / Tryptophan | Activity of IDO and TDO | Increased ratio suggests heightened inflammatory activity. |

| Kynurenic Acid / Kynurenine | Activity of Kynurenine Aminotransferases (KATs) | A lower ratio may indicate a shift towards the neurotoxic branch. |

| 3-Hydroxykynurenine / Kynurenine | Activity of Kynurenine 3-Monooxygenase (KMO) | An elevated ratio points to increased production of neurotoxic metabolites. |

| Quinolinic Acid / Kynurenic Acid | Neurotoxic to Neuroprotective Balance | A higher ratio signifies an imbalance favoring excitotoxicity. |

Future Perspectives and Therapeutic Implications

The growing understanding of the kynurenine pathway's role in neurodegeneration has opened up new avenues for therapeutic intervention. Strategies currently being explored include:

-

IDO and TDO Inhibitors: Blocking the initial step of the pathway can reduce the overall production of kynurenine and its downstream neurotoxic metabolites.[15]

-

KMO Inhibitors: Inhibiting KMO can shift the pathway towards the neuroprotective kynurenic acid branch.

-

KYNA Analogs and Prodrugs: Directly supplementing with neuroprotective KYNA or its precursors may help to counteract excitotoxicity.[16]

Conclusion

The tryptophan metabolic network, particularly the kynurenine pathway, represents a critical and dynamic biomarker axis in the complex landscape of neurodegenerative diseases. Its close ties to neuroinflammation and the production of both neurotoxic and neuroprotective metabolites make it a valuable tool for understanding disease mechanisms, identifying at-risk individuals, and developing novel therapeutic strategies. The robust analytical methodologies now available for quantifying these metabolites will undoubtedly accelerate progress in this exciting and rapidly evolving field.

References

-

Breda, C., et al. (2016). The kynurenine pathway in Alzheimer's disease: a meta-analysis of central and peripheral levels. Journal of Neurochemistry, 139(5), 867-878. [Link]

-

Pérez-González, R., & Covarrubias-Pinto, A. (2014). Quinolinic Acid, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms. International Journal of Tryptophan Research, 7, 1-8. [Link]

-

Santana-Gomez, C., et al. (2013). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. International Journal of Tryptophan Research, 6, 45-57. [Link]

-

Campesan, S., et al. (2011). The kynurenine pathway and neurodegenerative disease. Journal of Neurochemistry, 117(6), 997-1015. [Link]

-

Sorgdrager, F. J. H., et al. (2019). Age- and disease-specific changes of the kynurenine pathway in Parkinson's and Alzheimer's disease. Journal of Neurochemistry, 151(6), 656-668. [Link]

-

Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International Journal of Tryptophan Research, 2, 1-19. [Link]

-

Guillemin, G. J. (2012). Quinolinic acid: the anxiogenic and pro-inflammatory kynurenine pathway metabolite. Vitamins and Hormones, 89, 109-122. [Link]

-

Lawson, M. A., et al. (2013). Indoleamine 2,3-dioxygenase-dependent neurotoxic kynurenine metabolism mediates inflammation-induced deficit in recognition memory. Neurobiology of Disease, 59, 126-135. [Link]

-

Havelund, J. F., et al. (2017). Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease. Movement Disorders, 32(11), 1645-1654. [Link]

-

O'Connor, J. C., et al. (2009). Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease. Movement Disorders, 24(12), 1699-1706. [Link]

-

Braidy, N., et al. (2009). Mechanism for quinolinic acid cytotoxicity in human astrocytes and neurons. Neurotoxicity Research, 16(1), 77-86. [Link]

-

Platten, M., et al. (2019). Tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase 1 make separate, tissue-specific contributions to basal and inflammation-induced kynurenine pathway metabolism in mice. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(9), 1935-1943. [Link]

-

Kynurenine ELISA. (2019). [Example Commercial Kit Manual]. [Link]

-

Kynurenine ELISA. (2024). Immusmol. [Link]

-

Toohey, J. I. (2011). Tryptophan 2,3-Dioxygenase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice. The Journal of Biological Chemistry, 286(48), 41530-41540. [Link]

-

Chen, Y., et al. (2023). Research progress on the kynurenine pathway in the prevention and treatment of Parkinson's disease. Frontiers in Aging Neuroscience, 15, 1198456. [Link]

-

Al-Rubaye, S., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. Journal of Chromatography B, 1230, 123933. [Link]

-

Fifita, J. A., et al. (2021). Genetic Analysis of Tryptophan Metabolism Genes in Sporadic Amyotrophic Lateral Sclerosis. Frontiers in Neuroscience, 15, 686381. [Link]

-

Kennedy, P. G. E. (2016). Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. Journal of Clinical Medicine, 5(2), 24. [Link]

-

L-Kynurenine ELISA kit I High Sensitivity I Cited in 80 papers. (n.d.). Immusmol. [Link]

-

Zeman, K., et al. (2021). Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. Pharmacology & Therapeutics, 221, 107746. [Link]

-

Wang, Y., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. Journal of Chromatography B, 1114-1115, 128-136. [Link]

-

Cizmar, P., et al. (2020). Patients with Neurodegenerative Proteinopathies Exhibit Altered Tryptophan Metabolism in the Serum and Cerebrospinal Fluid. Journal of Proteome Research, 19(11), 4446-4458. [Link]

-

Cizmar, P., et al. (2020). Patients with Neurodegenerative Proteinopathies Exhibit Altered Tryptophan Metabolism in the Serum and Cerebrospinal Fluid. ACS Publications. [Link]

-

Tarasova, I., et al. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites, 10(7), 288. [Link]

-

Wu, W., et al. (2022). Tryptophan Metabolism in Alzheimer's Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis. International Journal of Molecular Sciences, 23(19), 11295. [Link]

-

Clark, I. C., et al. (2021). CSF metabolites associated with biomarkers of Alzheimer's disease pathology. Alzheimer's & Dementia, 17(10), 1649-1661. [Link]

-

De Benedetto, M., et al. (2016). Full article: LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Bioanalysis, 8(18), 1895-1911. [Link]

-

Bagyinszky, E., et al. (2023). Metabolomic profiling of CSF and blood serum elucidates general and sex-specific patterns for mild cognitive impairment and Alzheimer's disease patients. Frontiers in Molecular Biosciences, 10, 1226442. [Link]

-

Schematic diagram of the kynurenine pathway. (n.d.). ResearchGate. [Link]

-

Tarasova, I., et al. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. ResearchGate. [Link]

-

Graphviz. (n.d.). Graphviz. [Link]

-

dot. (2022). Graphviz. [Link]

-

User Guide. (n.d.). Graphviz. [Link]

-

DOT Language. (2024). Graphviz. [Link]

Sources

- 1. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-dioxygenase-dependent neurotoxic kynurenine metabolism mediates inflammation-induced deficit in recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer’s Disease and Geriatric Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism for quinolinic acid cytotoxicity in human astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Age‐ and disease‐specific changes of the kynurenine pathway in Parkinson’s and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine pathway in Parkinson's disease—An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis [aginganddisease.org]

- 10. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 11. Quinolinic Acid, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research progress on the kynurenine pathway in the prevention and treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Tryptophan degradation pathways and their physiological significance

An In-Depth Technical Guide to Tryptophan Degradation Pathways and Their Physiological Significance

Introduction: Tryptophan as a Central Metabolic Hub

L-tryptophan (Trp) is an essential amino acid, meaning it must be acquired through diet. While renowned for its role as a fundamental building block in protein synthesis, its true significance extends far beyond this structural function. Tryptophan serves as the crucial precursor for a host of bioactive molecules that are central to human physiology and pathology. The metabolic fate of tryptophan is primarily dictated by two key enzymatic pathways: the kynurenine pathway and the serotonin pathway. Though a minor fraction of dietary tryptophan is directed towards serotonin production (approximately 1-2%), the vast majority (over 95%) is catabolized through the kynurenine pathway.[1] The balance and flux through these pathways are tightly regulated and have profound implications for immune regulation, neurotransmission, and cellular energy metabolism.[2][3] Dysregulation of tryptophan metabolism is a hallmark of numerous disease states, including cancer, neurodegenerative disorders, and autoimmune conditions.[4][5] This guide provides a detailed exploration of these pathways, their physiological and pathological relevance, and the key methodologies employed to investigate them.

The Major Degradation Routes: Kynurenine and Serotonin Pathways

The catabolism of tryptophan is a critical bifurcation point in cellular metabolism. The cell's "decision" to shuttle tryptophan down one path versus another dictates downstream physiological outcomes, influencing everything from T-cell activation to synaptic serotonin levels.

The Kynurenine Pathway: An Immunomodulatory and Neuroactive Cascade

The kynurenine pathway (KP) is the principal route of tryptophan degradation.[6] This complex, multi-step cascade is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1 and IDO2).[7][8] TDO is primarily expressed in the liver and is responsible for regulating systemic tryptophan levels, while IDO1 is an extrahepatic enzyme that is potently induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[6][8][9] This inducibility places IDO1 at the critical nexus of inflammation and tryptophan metabolism.[10]

The pathway proceeds as follows:

-

Tryptophan → N-Formylkynurenine: Catalyzed by IDO1/2 or TDO.[11][12]

-

N-Formylkynurenine → L-Kynurenine (Kyn): Rapidly hydrolyzed by formamidase.[6]

-

L-Kynurenine Crossroads: Kynurenine is a pivotal branch point.

-

Downstream Cascade → NAD+: 3-HK is further metabolized through a series of intermediates, including 3-hydroxyanthranilic acid (3-HAA) and the excitotoxic NMDA receptor agonist, Quinolinic Acid (QUIN) .[13][14][15] The pathway ultimately culminates in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital cofactor for cellular redox reactions.[6]

The balance between the neuroprotective (KYNA) and neurotoxic (QUIN) branches is critical for central nervous system health.[13]

The Serotonin Pathway: A Minor but Mighty Route

While accounting for only a small fraction of total tryptophan metabolism, the serotonin pathway is indispensable for neurotransmission and mood regulation.[1] The synthesis occurs in two primary steps:

-

Tryptophan → 5-Hydroxytryptophan (5-HTP): This is the rate-limiting step, catalyzed by the enzyme tryptophan hydroxylase (TPH).[16]

-

5-HTP → Serotonin (5-HT): 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[17][18]

Serotonin itself can be further metabolized. In the pineal gland, it serves as the precursor to melatonin, the hormone that regulates circadian rhythms.[17] More commonly, it is degraded by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted.[19]

Physiological and Pathological Significance

The differential activation of tryptophan degradation pathways is a key mechanism for regulating cellular and systemic homeostasis.

Role in Immune Regulation

The kynurenine pathway is a master regulator of the immune system.[9] During an inflammatory response, IFN-γ released by immune cells potently upregulates IDO1 expression in antigen-presenting cells (APCs).[10][20] This has two major immunosuppressive consequences:

-

Tryptophan Depletion: Activated T-cells are highly sensitive to tryptophan availability. IDO1-mediated depletion of local tryptophan stalls T-cell proliferation and induces anergy (a state of unresponsiveness).[21][22]

-

Kynurenine Production: Kynurenine and its downstream metabolites are not inert byproducts; they are bioactive signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells and Natural Killer (NK) cells.[9][21]

This IDO1-mediated mechanism is crucial for maintaining immune tolerance and preventing excessive inflammation. However, many tumors exploit this mechanism to evade immune destruction. By overexpressing IDO1 or TDO, cancer cells create an immunosuppressive tumor microenvironment, rendering anti-tumor T-cells ineffective.[7][21][23] Consequently, the ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a biomarker of immune activation and is frequently elevated in cancer patients.[23][24]

Implications in Neurological and Neurodegenerative Disorders

Imbalances in tryptophan metabolism are strongly implicated in a range of neurological conditions.[25]

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Huntington's disease, chronic immune activation leads to increased IDO1 activity and a shift in the kynurenine pathway towards the production of the neurotoxin quinolinic acid.[26][14][27] Elevated QUIN levels contribute to excitotoxicity and neuronal cell death.[13] Concurrently, levels of the neuroprotective metabolite kynurenic acid are often altered.[13][27]

-

Depression and Psychiatric Disorders: The "kynurenine hypothesis" of depression posits that inflammatory states can shunt tryptophan away from the serotonin pathway and towards the kynurenine pathway.[3][28] This dual-pronged effect—reducing the synthesis of serotonin (critical for mood) while increasing the production of neuroactive kynurenines—is thought to contribute to the pathophysiology of major depressive disorder.[3][29]

| Disease State | Key Pathway Alteration | Common Metabolite Changes | Reference |

| Cancer | Upregulation of IDO1/TDO in tumor and immune cells | ↑ Kynurenine, ↓ Tryptophan, ↑ Kyn/Trp Ratio | [11][23] |

| Alzheimer's Disease | Chronic immune activation leading to increased IDO1 activity | ↓ Tryptophan, ↑ Kynurenine, ↑ Quinolinic Acid | [26][27] |

| Huntington's Disease | Increased IDO1-mediated tryptophan degradation | ↓ Tryptophan, ↑ Kynurenine, ↑ Kyn/Trp Ratio | [26] |

| Major Depression | Inflammatory shift from Serotonin to Kynurenine Pathway | Potential ↓ Serotonin, Altered Kynurenine Metabolites | [3][28] |

Methodologies for Studying Tryptophan Degradation

Accurate quantification of tryptophan and its metabolites is essential for understanding their roles in health and disease. Due to the complexity of the pathways and the low concentrations of many intermediates, highly sensitive and specific analytical methods are required.

Quantification of Tryptophan Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous, quantitative analysis of multiple tryptophan metabolites.[30][31] Its high sensitivity and specificity allow for the precise measurement of precursors, intermediates, and end-products in a single analytical run from complex biological matrices like plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates.[30][32][33]

Detailed Protocol: LC-MS/MS Quantification of Tryptophan and Kynurenine

Causality: This protocol is designed for robust and reproducible quantification. The use of stable isotope-labeled internal standards is critical to correct for matrix effects and variations in sample processing and instrument response, ensuring trustworthy data.

-

Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., serum, plasma) on ice.

-

To a 100 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of an internal standard mix (containing known concentrations of L-Tryptophan-d5 and L-Kynurenine-d4). The internal standard provides a reference against which the endogenous analyte is quantified.

-

Add 200 µL of ice-cold 0.2% trifluoroacetic acid (TFA) in acetonitrile. The organic solvent precipitates proteins, which would otherwise clog the analytical column and interfere with ionization.[30]

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column (e.g., Restek Ultra Aqueous C18).[30]

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient (e.g., starting at 5% B, ramping to 95% B) is necessary to separate analytes with different polarities.

-

Maintain a constant flow rate (e.g., 0.4 mL/min) and column temperature (e.g., 40°C) for reproducible retention times.

-

-

Mass Spectrometry:

-

Perform detection using a tandem mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source.[30]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly specific mode involves selecting a precursor ion (the molecular weight of the analyte) and then fragmenting it to monitor a specific product ion. This two-stage filtering dramatically reduces background noise.[31]

-

Example MRM Transitions:

-

Tryptophan: Q1 205.1 -> Q3 188.1

-

Kynurenine: Q1 209.1 -> Q3 192.1

-

Tryptophan-d5: Q1 210.1 -> Q3 192.1

-

Kynurenine-d4: Q1 213.1 -> Q3 196.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Calculate the Kyn/Trp ratio, a key indicator of IDO1/TDO activity.[24]

-

Measurement of IDO1 Enzyme Activity

Directly measuring the enzymatic activity of IDO1 in cell lysates or tissue homogenates provides a functional readout of the pathway's rate-limiting step. A common method is a colorimetric assay that measures the production of kynurenine.[34]

Detailed Protocol: Colorimetric IDO1 Activity Assay

Causality: This assay relies on the conversion of tryptophan to N-formylkynurenine by IDO1, which is then hydrolyzed to kynurenine. The kynurenine produced is quantified by its reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to form a yellow-colored adduct, which can be measured spectrophotometrically. Each component of the reaction buffer is essential for optimal enzyme function.

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing cytosolic proteins, including IDO1.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

-

-

Enzymatic Reaction:

-

Prepare an IDO1 reaction mixture containing: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid (a reducing agent to maintain enzyme stability), 10 µM methylene blue (an electron acceptor), 100 µg/mL catalase (to remove H2O2), and 400 µM L-tryptophan (the substrate).[34]

-

In a 96-well plate, add 50-100 µg of protein lysate to the reaction mixture.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Kynurenine Detection:

-

Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. This step simultaneously stops the enzyme and hydrolyzes any remaining N-formylkynurenine to kynurenine.[34]

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-kynurenine.

-

Calculate the amount of kynurenine produced in each sample from the standard curve.

-

Express IDO1 activity as pmol of kynurenine produced per hour per mg of protein.

-

Conclusion and Future Directions

The degradation of tryptophan via the kynurenine and serotonin pathways represents a central axis of metabolic signaling that profoundly influences immunology, neuroscience, and oncology. The discovery of IDO1's role in tumor immune evasion has catalyzed the development of novel cancer immunotherapies, although clinical success has been challenging, highlighting the complexity of this pathway.[4][7] Future research will continue to unravel the intricate regulation of these pathways and their crosstalk. A deeper understanding of the specific roles of different enzymes (e.g., IDO2, KMO, KATs) and the development of more targeted therapeutic strategies hold immense promise for treating a wide array of human diseases. The robust analytical and enzymatic assays detailed herein are fundamental tools that will enable researchers and drug development professionals to continue advancing this exciting field.

References

- The kynurenine system and immunoregul

- LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. PubMed.

- Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing.

- Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles.

- Tryptophan metabolism and disposition in cancer biology and immunotherapy. PMC.

- Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). PubMed.

- The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Rel

- Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ioniz

- Kynurenine Metabolism: Mechanisms & Immune Regulation.

- New insights into tryptophan metabolism in cancer. PubMed.

- Tryptophan and kynurenines in neurodegener

- Degradation of tryptophan in neurodegener

- The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinop

- Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives. PMC - PubMed Central.

- The tryptophan catabolic pathway in cancer. (A) Provided by dietary...

- Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Str

- Role of the Kynurenine Pathway in Immune-Mediated Inflammation.

- Patients with Neurodegenerative Proteinopathies Exhibit Altered Tryptophan Metabolism in the Serum and Cerebrospinal Fluid.

- Kynurenine Pathway of Tryptophan Metabolism: Regul

- Chromatographic analysis of tryptophan metabolites. PMC - PubMed Central.

- Tryptophan Metabolism Through the Kynurenine P

- Serotonin P

- The tryptophan degradation through the kynurenine and serotonin pathways..

- HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. PubMed.

- Tryptophan-Degrading Enzymes in Tumoral Immune Resistance. PMC - NIH.

- Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO. Frontiers.

- Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implic

- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers.

- Tryptophan Metabolism (Degradation)

- Kynurenine Pathway Metabolites in Humans: Disease and Healthy St

- Kynurenine Pathway Regulation at Its Critical Junctions with Fluctu

- Enzyme Promiscuity in Serotonin Biosynthesis,

- Tryptophan Metabolism in Depression: A Narrative Review with a Focus on Serotonin and Kynurenine P

- Tryptophan‐derived serotonin‐kynurenine balance in immune activation and intestinal inflamm

- Serotonin Synthesis & Metabolism. Sigma-Aldrich.

- The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. PMC - PubMed Central.

- Serotonin. Wikipedia.

- Serotonin. Basic Neurochemistry - NCBI Bookshelf - NIH.

- HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector.

- Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.

- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH.

Sources

- 1. Tryptophan‐derived serotonin‐kynurenine balance in immune activation and intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New insights into tryptophan metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO [frontiersin.org]

- 8. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications [jcancer.org]

- 9. The kynurenine system and immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 15. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Serotonin - Wikipedia [en.wikipedia.org]

- 20. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tryptophan-Degrading Enzymes in Tumoral Immune Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tryptophan and kynurenines in neurodegenerative disease [opg.optica.org]

- 26. Degradation of tryptophan in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies [aginganddisease.org]

- 28. Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles - Creative Proteomics [metabolomics.creative-proteomics.com]

- 32. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 33. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]

- 34. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Kynurenine Pathway of Tryptophan Metabolism in Inflammation: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the kynurenine pathway (KP) of tryptophan metabolism and its critical role in the inflammatory response. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this complex pathway and its therapeutic potential. We will delve into the core biochemistry, the intricate interplay with the immune system, and provide detailed methodologies for its investigation.

Introduction: Beyond a Simple Amino Acid

Tryptophan, an essential amino acid, is not merely a building block for proteins. A significant portion, over 95%, of free tryptophan is catabolized through the kynurenine pathway, a complex and highly regulated metabolic route.[1][2][3] This pathway is not a mere disposal system but a critical signaling hub that generates a diverse array of bioactive metabolites, collectively known as kynurenines. These molecules are key players in a multitude of physiological and pathological processes, including neurotransmission, immune regulation, and inflammation.[4][5][6]

Inflammatory stimuli, particularly the cytokine interferon-gamma (IFN-γ), are potent inducers of the kynurenine pathway's rate-limiting enzymes.[1][7] This intimate connection places the KP at the heart of the inflammatory response, where it can exert both pro- and anti-inflammatory effects, contributing to the delicate balance between immune activation and tolerance.[8] Dysregulation of this pathway has been implicated in a wide range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][2][7]

The Core Biochemistry of the Kynurenine Pathway

The catabolism of tryptophan along the kynurenine pathway is a multi-step enzymatic cascade. Understanding the key enzymes and the metabolites they produce is fundamental to appreciating its role in inflammation.

The Rate-Limiting First Step: IDO1 and TDO

The conversion of L-tryptophan to N-formylkynurenine is the initial and rate-limiting step of the pathway. This reaction is catalyzed by two distinct enzymes:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Found in most extrahepatic tissues, IDO1 is the primary enzyme responsible for KP activation during inflammation.[9][10] Its expression is strongly induced by pro-inflammatory cytokines, most notably IFN-γ.[1][7]

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO is mainly involved in regulating systemic tryptophan levels.[10] While less directly linked to localized inflammation than IDO1, it can be induced by glucocorticoids and contributes to the overall pool of kynurenine.[11]

A third enzyme, Indoleamine 2,3-dioxygenase 2 (IDO2) , also exists and is expressed in specific immune cells.[4][12] While its catalytic activity is lower than IDO1, it has been shown to play a distinct, pro-inflammatory role in certain autoimmune contexts.[12]

The immediate product, N-formylkynurenine, is rapidly converted to L-kynurenine (Kyn) by kynurenine formamidase.[13] The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a proxy for IDO1 activity and the overall activation of the pathway.[13][14]

Branching Pathways: A Tale of Two Fates

From kynurenine, the pathway bifurcates into two main branches, leading to the production of metabolites with often opposing biological activities:

-

The Kynurenic Acid (KYNA) Branch: Kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid. KYNA is generally considered neuroprotective due to its ability to antagonize excitatory glutamate receptors, such as the NMDA receptor.[8][15] In the context of inflammation, KYNA can also exert anti-inflammatory effects.[15]

-

The 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) Branch: The majority of kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[2] Subsequent enzymatic steps lead to the production of several downstream metabolites, including the potent neurotoxin and NMDA receptor agonist, quinolinic acid (QUIN).[7][8][15] 3-HK and QUIN are often associated with pro-inflammatory and neurotoxic effects, contributing to oxidative stress and excitotoxicity.[8]

The balance between the KYNA and QUIN branches is a critical determinant of the overall impact of KP activation on cellular function and is often dysregulated in inflammatory diseases.

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

The Kynurenine Pathway in the Inflammatory Milieu

The activation of the kynurenine pathway is a hallmark of the inflammatory response. This activation is not a passive consequence of inflammation but an active process that profoundly shapes the immune landscape.

Dual Immunomodulatory Roles

The kynurenine pathway exerts a complex, often dichotomous, influence on the immune system:

-

Immunosuppression and Tolerance: The depletion of tryptophan and the production of kynurenine and other downstream metabolites can suppress T-cell proliferation and promote the differentiation of regulatory T cells (Tregs).[16] This is a crucial mechanism for preventing excessive immune responses and maintaining immune tolerance. For instance, kynurenine can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that can drive the expression of anti-inflammatory cytokines like IL-10.[16]

-

Pro-inflammatory Effects: Conversely, certain KP metabolites, particularly those in the QUIN branch, can promote inflammation. 3-HK and QUIN can induce oxidative stress and apoptosis in immune cells, contributing to tissue damage.[8] Furthermore, in some contexts, IDO2 has been shown to have a pro-inflammatory role, particularly in B-cell mediated autoimmunity.[12]

The overall effect of KP activation—whether it dampens or exacerbates inflammation—is highly context-dependent, relying on the specific inflammatory trigger, the cell types involved, and the local metabolic environment.

Caption: Dual Role of the Kynurenine Pathway in Inflammation.

Involvement in Inflammatory Diseases

Dysregulation of the kynurenine pathway is a common feature of numerous chronic inflammatory and autoimmune diseases. The following table summarizes observed changes in KP metabolites in several pathological conditions.

| Disease | Tryptophan | Kynurenine | Kyn/Trp Ratio | Quinolinic Acid | Kynurenic Acid | Reference(s) |

| Rheumatoid Arthritis | ↓ | ↑ | ↑ | ↑ | ↔/↓ | [2][3] |

| Systemic Lupus Erythematosus | ↓ | ↑ | ↑ | ↑ | ↔/↓ | [5] |

| Inflammatory Bowel Disease | ↓ | ↑ | ↑ | ↑ | ↓ | [13] |

| Obesity-related Inflammation | ↓ | ↔/↑ | ↑ | Not consistently reported | Not consistently reported | [14] |

| Major Depressive Disorder | ↓ | ↑ | ↑ | ↑ | ↓ | [1][6] |

Arrows indicate the general trend of metabolite levels compared to healthy controls (↑ increase, ↓ decrease, ↔ no significant change). These are general trends and can vary based on disease severity and specific patient populations.

Methodologies for Investigating the Kynurenine Pathway

Accurate and robust analytical methods are essential for elucidating the role of the kynurenine pathway in health and disease. This section provides detailed protocols for the two most critical experimental approaches: LC-MS/MS-based metabolite quantification and IDO1 enzyme activity assays.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and quantitative analysis of multiple KP metabolites in biological samples.[17] Its high sensitivity and specificity allow for the accurate measurement of these compounds even at low physiological concentrations.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 100 µL of an internal standard working solution (containing deuterated analogs of tryptophan and kynurenine, e.g., Trp-d5 and Kyn-d4).[16]

-

Vortex for 30 seconds.

-

Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins.[16]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.[16]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[16]

2. LC-MS/MS Instrumentation and Conditions:

-